molecular formula C9H10ClF3N2 B13431742 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride

1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride

Cat. No.: B13431742
M. Wt: 238.64 g/mol
InChI Key: OFGYXCSFJZAAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H10ClF3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropanamine moiety.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds:

    1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride: This compound has a similar structure but with the trifluoromethyl group in a different position on the pyridine ring.

    1-(Trifluoromethyl)cyclopropanamine hydrochloride: This compound lacks the pyridine ring, making it less complex.

    tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: This compound has a different core structure but shares the trifluoromethyl group

Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and versatile applications.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-5-14-4-1-6(7)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H

InChI Key

OFGYXCSFJZAAGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC=C2)C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.